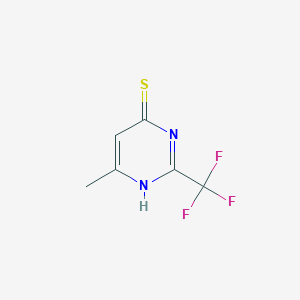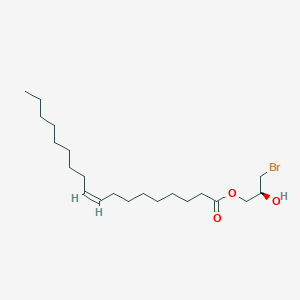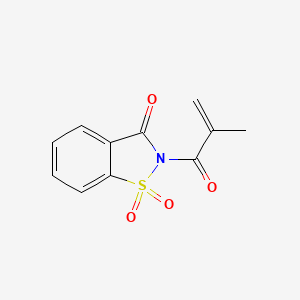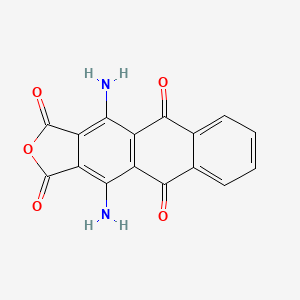
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is notable for its unique chemical structure, which includes two amino groups and a dicarboxylic anhydride moiety. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminoanthraquinone with dicarboxylic acid derivatives. For instance, the compound can be prepared from 1,4-diaminoanthraquinone-2,3-dicarboxylic acid imide by heating with concentrated sulfuric acid . Another method involves the reaction of 1,4-dichloroanthraquinone-2,3-dicarboxylic acid or its anhydride with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
Scientific Research Applications
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of dyes and pigments, particularly for its vibrant colors and stability.
Mechanism of Action
The mechanism of action of 1,4-diaminoanthraquinone-2,3-dicarboxylic anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit crucial proteins and nucleic acid synthesis, which is why it is being studied for its anticancer properties . The compound’s effects are mediated through its ability to form stable complexes with cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A closely related compound used in dyes and pigments.
1,4-Diamino-2,3-dihydroanthraquinone: Another derivative with similar applications in dyes and pigments.
Uniqueness
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is unique due to its dicarboxylic anhydride moiety, which imparts distinct chemical properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
3176-87-2 |
|---|---|
Molecular Formula |
C16H8N2O5 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
4,11-diaminonaphtho[2,3-f][2]benzofuran-1,3,5,10-tetrone |
InChI |
InChI=1S/C16H8N2O5/c17-11-7-8(12(18)10-9(11)15(21)23-16(10)22)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,17-18H2 |
InChI Key |
JLSLIROFCPAEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=O)OC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


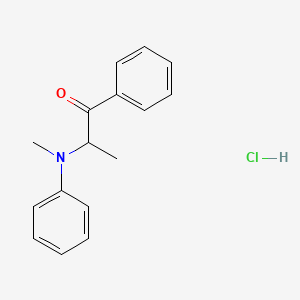

![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
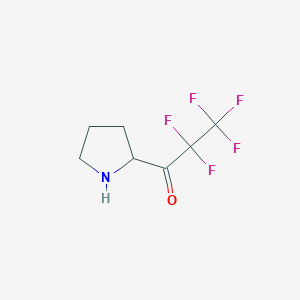
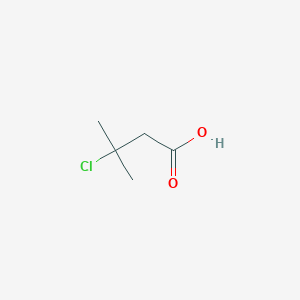
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
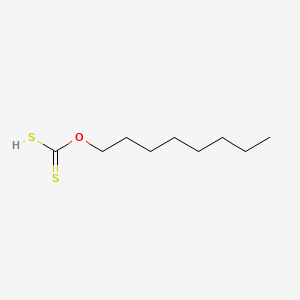

![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)

